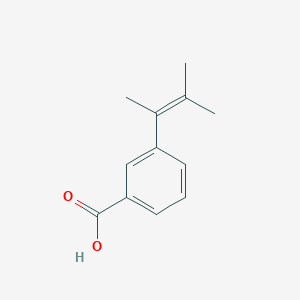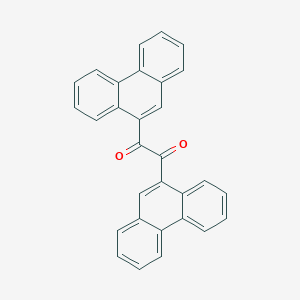
2,6-Ditert-butylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Ditert-butylpyrazine is an organic compound that has a distinct aroma and is commonly found in various foods and beverages. It is a volatile compound that is responsible for the characteristic smell of roasted coffee, cocoa, and grilled meat. The compound is also used in the fragrance industry to create perfumes and other scented products. In recent years, 2,6-Ditert-butylpyrazine has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2,6-Ditert-butylpyrazine is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. The compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2,6-Ditert-butylpyrazine has been shown to have various biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to increase the levels of anti-inflammatory cytokines, such as IL-10. In animal models, the compound has been shown to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Ditert-butylpyrazine has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using relatively simple methods. It is also stable under normal laboratory conditions. However, the compound has a strong odor, which can interfere with some experiments. The compound is also volatile and can easily evaporate, which can affect the accuracy of some measurements.
Zukünftige Richtungen
There are several future directions for research on 2,6-Ditert-butylpyrazine. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways. Additionally, studies are needed to investigate the safety and toxicity of the compound in humans.
Synthesemethoden
The synthesis of 2,6-Ditert-butylpyrazine involves the reaction between 2,6-Ditert-butyl-4-methylpyridine and hydrazine. The reaction produces 2,6-Ditert-butylpyrazine as the main product. The process is relatively simple and can be carried out under mild reaction conditions. The compound can also be synthesized using other methods, such as the reaction between 2,6-Ditert-butylpyridine and chloroacetyl chloride.
Wissenschaftliche Forschungsanwendungen
2,6-Ditert-butylpyrazine has been extensively studied in recent years due to its potential therapeutic applications. The compound has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to have antimicrobial and anticancer effects. Studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. The compound has also been shown to have a protective effect on the nervous system and can improve cognitive function in animal models.
Eigenschaften
Produktname |
2,6-Ditert-butylpyrazine |
|---|---|
Molekularformel |
C12H20N2 |
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
2,6-ditert-butylpyrazine |
InChI |
InChI=1S/C12H20N2/c1-11(2,3)9-7-13-8-10(14-9)12(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
PJPYRVPMKKRTCF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CN=CC(=N1)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CN=CC(=N1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)





![N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)

